N-(2-氯苯基)吩嗪-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

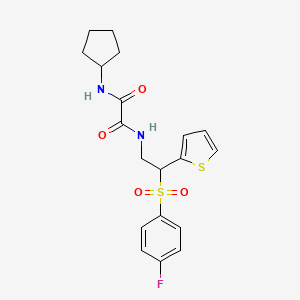

N-(2-chlorophenyl)phenazine-1-carboxamide is a synthetic organic compound that has garnered attention in scientific research due to its unique physical and chemical properties. This compound is part of the phenazine family, which is known for its diverse biological activities, including antimicrobial, antiparasitic, and anticancer properties .

科学研究应用

N-(2-chlorophenyl)phenazine-1-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.

Biology: Exhibits antimicrobial and antiparasitic activities, making it useful in studying microbial interactions and disease mechanisms.

Medicine: Investigated for its potential anticancer properties, particularly in inducing apoptosis in cancer cells.

Industry: Employed in the development of biopesticides due to its antagonistic activity against fungal phytopathogens

作用机制

Target of Action

N-(2-chlorophenyl)phenazine-1-carboxamide, hereafter referred to as the compound, primarily targets fungal phytopathogens . The compound has been found to be strongly antagonistic to Rhizoctonia solani, a soil-borne fungal pathogen . The compound’s primary targets are the cell wall and cell membrane of the pathogen .

Mode of Action

The compound interacts with its targets by inhibiting their normal functions . It causes changes in the microscopic morphology of R. solani, leading to hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . It also causes the cell wall to separate, the subcellular organelles to disintegrate, and the septum to disappear .

Biochemical Pathways

The compound affects several biochemical pathways. It significantly impacts cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . It also affects significant metabolic pathways such as steroid biosynthesis and ABC transporters .

Result of Action

The compound’s action results in significant molecular and cellular effects. It causes the mycelium of R. solani to produce a red secretion and exhibit progressive creeping growth . The compound also leads to significant changes in gene expression, with 6838 differentially expressed genes (DEGs) under treatment, including 291 significant DEGs .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound was found to be effective in the rhizosphere of plants, suggesting that it may be influenced by factors such as soil pH, moisture, and temperature . .

生化分析

Biochemical Properties

N-(2-chlorophenyl)phenazine-1-carboxamide interacts with various enzymes and proteins. The novel amidase PcnH initiates the degradation of N-(2-chlorophenyl)phenazine-1-carboxamide in Sphingomonas histidinilytica DS-9 . PcnH catalyzes the hydrolysis of the amide bond of N-(2-chlorophenyl)phenazine-1-carboxamide to produce phenazine-1-carboxylic acid (PCA) .

Cellular Effects

The effects of N-(2-chlorophenyl)phenazine-1-carboxamide on cells and cellular processes are complex. It has been found to modify cellular redox states and contribute to biofilm formation . It also serves as an electron shuttle to alternate terminal acceptors and acts as a cell signal that regulates patterns of gene expression .

Molecular Mechanism

The molecular mechanism of action of N-(2-chlorophenyl)phenazine-1-carboxamide involves several steps. The initial step is catalyzed by the amidase PcnH, which hydrolyzes the amide bond of N-(2-chlorophenyl)phenazine-1-carboxamide to produce PCA . Subsequent degradation steps involve PCA 1,2-dioxygenase and 1,2-dihydroxyphenazine dioxygenase .

Temporal Effects in Laboratory Settings

The degradation of N-(2-chlorophenyl)phenazine-1-carboxamide by the amidase PcnH is a key step in its metabolism .

Metabolic Pathways

N-(2-chlorophenyl)phenazine-1-carboxamide is involved in several metabolic pathways. The initial degradation step is catalyzed by the amidase PcnH, which hydrolyzes the amide bond of N-(2-chlorophenyl)phenazine-1-carboxamide to produce PCA . Subsequent degradation steps involve PCA 1,2-dioxygenase and 1,2-dihydroxyphenazine dioxygenase .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)phenazine-1-carboxamide typically involves the reaction of 2-chloroaniline with phenazine-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of N-(2-chlorophenyl)phenazine-1-carboxamide can be achieved through optimized fermentation processes using genetically engineered strains of Pseudomonas chlororaphis. These strains are capable of producing phenazine derivatives in high yields under controlled fermentation conditions. The process involves the cultivation of the bacterial strain in a nutrient-rich medium, followed by extraction and purification of the compound .

化学反应分析

Types of Reactions

N-(2-chlorophenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenazine-1-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Phenazine-1-carboxylic acid derivatives.

Reduction: Amine derivatives of N-(2-chlorophenyl)phenazine-1-carboxamide.

Substitution: Various substituted phenazine derivatives depending on the nucleophile used.

相似化合物的比较

N-(2-chlorophenyl)phenazine-1-carboxamide is unique among phenazine derivatives due to its specific substitution pattern and enhanced biological activities. Similar compounds include:

Phenazine-1-carboxylic acid: Lacks the 2-chlorophenyl group, resulting in different biological properties.

Phenazine-1-carboxamide: Similar structure but without the 2-chlorophenyl substitution, leading to variations in activity and applications.

属性

IUPAC Name |

N-(2-chlorophenyl)phenazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3O/c20-13-7-1-2-8-14(13)23-19(24)12-6-5-11-17-18(12)22-16-10-4-3-9-15(16)21-17/h1-11H,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOQQWSFYVWPAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

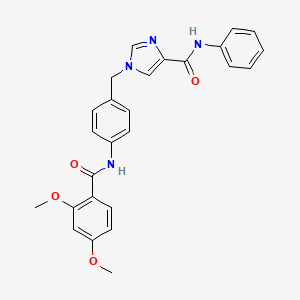

![2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2406034.png)

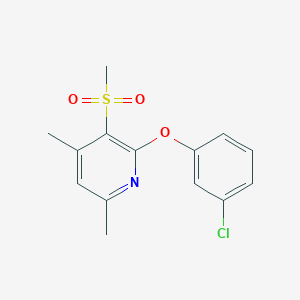

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2406040.png)

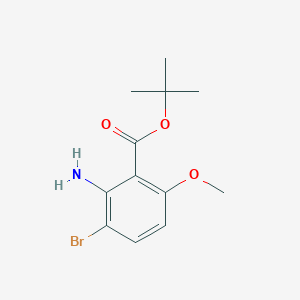

![2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2406042.png)

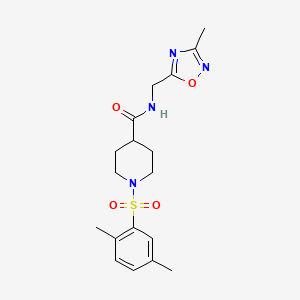

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406046.png)

![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2406047.png)